molecular formula C9H10N4OS2 B8745103 6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

Cat. No. B8745103
M. Wt: 254.3 g/mol
InChI Key: AVDFHFYRXCTPOW-UHFFFAOYSA-N
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Patent
US06790850B1

Procedure details

4-Amino-6-hydroxy-2-mercaptopyrimidine hydrate (16.1 g) and powdered sodium hydroxide (8.0 g) was stirred in dry DMF (100 ml) for 20 mins. 4-Chloromethyl-2-methylthiazole hydrochloride monohydrate (20 g) was added portionwise and the resulting suspension stirred 18 hrs. The mixture was poured onto water and the solid collected, washed with water and dried to afford the sub-title compound (24.3 g)
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-Chloromethyl-2-methylthiazole hydrochloride monohydrate
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[OH-].[Na+].O.Cl.Cl[CH2:16][C:17]1[N:18]=[C:19]([CH3:22])[S:20][CH:21]=1>CN(C=O)C>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:16][C:17]2[N:18]=[C:19]([CH3:22])[S:20][CH:21]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
O.NC1=NC(=NC(=C1)O)S
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4-Chloromethyl-2-methylthiazole hydrochloride monohydrate
Quantity
20 g
Type
reactant
Smiles
O.Cl.ClCC=1N=C(SC1)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto water
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(NC(=N1)SCC=1N=C(SC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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